9-benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
9-Benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound featuring a chromeno-oxazine core fused with a benzyl substituent at position 9 and methyl groups at positions 3 and 4.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
9-benzyl-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H19NO3/c1-13-14(2)20(22)24-19-16(13)8-9-18-17(19)11-21(12-23-18)10-15-6-4-3-5-7-15/h3-9H,10-12H2,1-2H3 |
InChI Key |
OCEDPFKHBQSGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . This reaction results in the formation of the oxazine ring, which is a key feature of the compound’s structure.
Chemical Reactions Analysis
9-Benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the benzyl group is attached.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-microbial and anti-inflammatory properties.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 9-benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the Benzyl Position
The benzyl group at position 9 significantly influences physicochemical properties. For example:
- 9-(2,4-Dichlorophenyl)-3,4-dimethyl derivative () : Incorporates electron-withdrawing Cl substituents, enhancing stability and possibly altering biological interactions compared to the unsubstituted benzyl group in the target compound .
- 9-(Methoxybenzyl) derivatives () : Substitutions like 3-methoxybenzyl () or methylbenzyl (6b–d in ) increase lipophilicity, affecting solubility and bioavailability. For instance, 9-(4-methylbenzyl)-2-phenyl derivative (6d) has a higher melting point (159–164°C) compared to the unsubstituted benzyl analog (6a: 138–140°C), suggesting enhanced crystallinity .
Methyl Group Modifications at Positions 3 and 4
The 3,4-dimethyl configuration in the target compound contrasts with analogs bearing bulkier or electron-deficient groups:
- 2-Trifluoromethyl derivatives () : Compounds like 4h (n=3) with a CF₃ group at position 2 exhibit lower yields (66%) and higher melting points (154–156°C) due to increased molecular rigidity .
- Unsubstituted or hydroxylated side chains () : Derivatives with hydroxyalkyl chains (e.g., 4a in ) show higher synthetic yields (82%) but lower thermal stability (melting points ~120°C), likely due to hydrogen bonding and reduced crystallinity .
Core Scaffold Variations
- Ferrocenyl derivatives () : Compounds like 12b and 13 incorporate ferrocene moieties, conferring redox activity and antimalarial properties (e.g., 12b: 90% yield, HPLC purity >99%) .
- Pyrimido-oxazinones (): The 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one scaffold (e.g., 20a) demonstrates nanomolar EGFR inhibition (IC₅₀ = 4.5 nM), highlighting the impact of alkyl substitutions at C4 on kinase selectivity .
Spectroscopic Features
- NMR : The target compound’s 3,4-dimethyl groups would produce distinct singlet signals in the 1H NMR spectrum (δ ~2.3–2.5 ppm), similar to the 3,4-dimethyl analog in .
- IR: Stretching vibrations for the lactone carbonyl (C=O) near 1700–1750 cm⁻¹ are consistent across chromeno-oxazinones (e.g., 6a: 177.9 ppm in 13C NMR for C=O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
